N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide
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Overview
Description
N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide is an organic compound with a complex structure that includes a tetrazole ring, a pyridine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling with Pyridine Derivative: The tetrazole-containing intermediate is then coupled with a pyridine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Chlorination: The final step involves the chlorination of the aromatic ring using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the aromatic ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The tetrazole ring can undergo oxidation or reduction under specific conditions, leading to different functionalized derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution: Substituted derivatives with different functional groups.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Hydrolysis: Carboxylic acid and amine derivatives.
Scientific Research Applications
N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific chemical properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The exact pathways and targets depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Tetrazol-5-yl)pyridine: A compound with a similar tetrazole and pyridine structure but lacking the carboxamide group.
N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide: A compound with similar functional groups but different ring structures.
Uniqueness
N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide is unique due to the combination of its tetrazole, pyridine, and carboxamide groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C13H9ClN6O |
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Molecular Weight |
300.70 g/mol |
IUPAC Name |
N-[2-chloro-5-(tetrazol-1-yl)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H9ClN6O/c14-11-2-1-10(20-8-16-18-19-20)7-12(11)17-13(21)9-3-5-15-6-4-9/h1-8H,(H,17,21) |
InChI Key |
DVYAMFOAEZDKMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=N2)NC(=O)C3=CC=NC=C3)Cl |
Origin of Product |
United States |
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